Cas no 147974-35-4 (1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)-)

1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)- 化学的及び物理的性質
名前と識別子
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- 1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)-
- tert-butyl (2S)-2-propylpiperidine-1-carboxylate
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- インチ: InChI=1S/C13H25NO2/c1-5-8-11-9-6-7-10-14(11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3
- InChIKey: BSJFWSMKEACQPT-UHFFFAOYSA-N
- ほほえんだ: CCCC1CCCCN1C(=O)OC(C)(C)C
1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-82127627-1.0g |
tert-butyl (2S)-2-propylpiperidine-1-carboxylate |
147974-35-4 | 95% | 1.0g |
$0.0 | 2023-01-14 |
1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)- 関連文献
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1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)-に関する追加情報
Introduction to 1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)- (CAS No. 147974-35-4)
1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)-, identified by the Chemical Abstracts Service Number (CAS No.) 147974-35-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its stereogenic center and the presence of specific functional groups, make it a subject of considerable interest for researchers exploring novel pharmacophores.
The stereochemistry of (S)-1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester is particularly noteworthy, as enantiomeric purity plays a crucial role in determining the efficacy and safety of pharmaceutical agents. The (S)-configuration suggests that this enantiomer may exhibit distinct pharmacological properties compared to its (R)-counterpart or racemic mixtures. This specificity is increasingly important in the development of targeted therapies, where the three-dimensional shape of a molecule can dictate its interaction with biological targets such as enzymes and receptors.
In recent years, there has been a growing emphasis on the exploration of piperidine derivatives in drug discovery due to their ability to mimic natural amino acid structures and thereby interact with biological systems in a predictable manner. The compound in question, 1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, has been studied for its potential applications in various therapeutic areas. For instance, piperidine-based scaffolds have shown promise in the development of central nervous system (CNS) drugs, where their ability to cross the blood-brain barrier is particularly valuable.
One of the most compelling aspects of this compound is its structural versatility. The presence of both a propyl group and a tert-butyl ester moiety provides multiple sites for functionalization, allowing chemists to modify its properties for specific applications. This flexibility has made it a valuable intermediate in synthetic chemistry, enabling the rapid construction of complex molecules with tailored biological activities. Researchers have leveraged these features to develop libraries of derivatives for high-throughput screening (HTS), aiming to identify novel lead compounds with therapeutic potential.
The pharmaceutical industry has long been interested in piperidine derivatives due to their favorable pharmacokinetic profiles and low toxicity. The compound (S)-1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester exemplifies this trend by combining structural complexity with stereochemical precision. Its synthesis involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is essential for clinical applications.
Recent advancements in computational chemistry have further accelerated the discovery process for piperidine-based drugs. Molecular modeling techniques allow researchers to predict how different enantiomers might interact with biological targets before conducting expensive experimental trials. This approach has been particularly effective for (S)-1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, where simulations have suggested potential binding affinities with various enzymes and receptors relevant to diseases such as cancer and neurodegeneration.
The role of this compound in medicinal chemistry extends beyond its use as an intermediate; it also serves as a building block for more complex molecules. For example, researchers have explored its incorporation into peptidomimetics—molecules designed to mimic natural peptides but with improved stability and bioavailability. These peptidomimetics are being investigated for their ability to modulate protein-protein interactions, a key mechanism underlying many diseases.
In clinical research, 1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester has been examined in preclinical studies for its potential therapeutic effects. While it has not yet entered human trials as a standalone drug, its derivatives have shown encouraging results in animal models. These studies have focused on its anti-inflammatory and analgesic properties, as well as its potential role in treating neurological disorders. The stereochemical specificity of the (S)-enantiomer appears particularly promising for CNS applications.
The synthesis of (S)-1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester presents unique challenges due to its complex structure and stereochemical requirements. However,recent innovations in asymmetric synthesis have made it more feasible to produce this compound on an industrial scale. Techniques such as chiral resolution or biocatalytic methods have enabled researchers to achieve high yields while maintaining enantiomeric purity—a critical factor for pharmaceutical development.
The future prospects for this compound are bright,given the ongoing interest in piperidine derivatives across multiple therapeutic areas。As drug discovery continues to evolve,CAS No.147974-35-4 will likely remain at the forefront of research,with new applications emerging regularly。The combination of computational modeling,advanced synthetic methods,and preclinical data underscores its significance as a versatile pharmacophore。
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